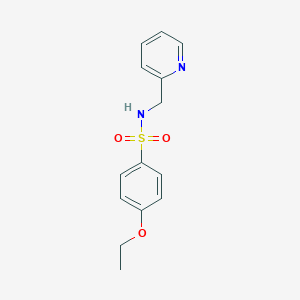

4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an ethoxy group, a pyridin-2-ylmethyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with pyridin-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are usually mild, and the product is obtained in good yield after purification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale equipment and reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: The major products are typically sulfonic acids or sulfoxides.

Reduction: The major products are the corresponding amines or alcohols.

Substitution: The major products depend on the nucleophile used and can include substituted sulfonamides or aromatic compounds.

Scientific Research Applications

4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In the study of enzyme inhibition and as a probe for biological assays.

Medicine: Potential therapeutic applications due to its ability to interact with biological targets.

Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved depend on the specific biological target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yl group and have similar biological activities.

Imidazo[1,2-a]pyridines: These compounds also contain a pyridine moiety and are used in medicinal chemistry for their therapeutic potential.

Uniqueness

4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Biological Activity

4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:

- Chemical Formula : C13H16N2O3S

- Molecular Weight : 280.35 g/mol

- CAS Number : 677332-03-5

The biological activity of this compound primarily arises from its interaction with specific enzymes and receptors. The sulfonamide moiety can mimic natural substrates, allowing it to inhibit enzyme activity through competitive inhibition. For instance, it has been shown to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria, which is a common target for antimicrobial agents .

Key Mechanisms:

- Enzyme Inhibition : The sulfonamide group forms hydrogen bonds with amino acid residues in the active sites of enzymes, leading to reduced enzymatic activity.

- Receptor Interaction : The pyridinyl group may enhance binding affinity through π-π interactions with aromatic residues in proteins.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, related benzenesulfonamides have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Sulfadiazine | 6.25 | M. tuberculosis |

| Sulfapyrazine | 6.25 | M. tuberculosis |

Anticancer Potential

Studies have also explored the anticancer properties of this compound. The inhibition of specific kinases involved in cancer cell proliferation has been documented, suggesting that modifications to the sulfonamide scaffold could enhance its potency against various cancer types .

Case Studies

-

Inhibition of Dihydropteroate Synthase :

A study demonstrated that related sulfonamides effectively inhibited DHPS in M. tuberculosis, leading to significant reductions in bacterial growth. This supports the hypothesis that this compound may have similar effects due to structural similarities . -

Anticancer Activity :

In vitro assays revealed that derivatives of benzenesulfonamides possess potent anticancer activity against various cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Research Findings

Recent research has focused on optimizing the biological activity of sulfonamide derivatives through structural modifications. For instance, the introduction of different substituents on the pyridine ring has been correlated with enhanced biological activity and selectivity towards specific targets.

Summary of Findings:

Properties

IUPAC Name |

4-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-2-19-13-6-8-14(9-7-13)20(17,18)16-11-12-5-3-4-10-15-12/h3-10,16H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVSRMZLGLFRPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.